molecular formula C11H12F2O2 B8409300 Methyl 2-(2,5-difluoro-4-methylphenyl)propionate

Methyl 2-(2,5-difluoro-4-methylphenyl)propionate

Cat. No.: B8409300
M. Wt: 214.21 g/mol
InChI Key: NBEDNQYAGXBJJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2,5-difluoro-4-methylphenyl)propionate is a useful research compound. Its molecular formula is C11H12F2O2 and its molecular weight is 214.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12F2O2

Molecular Weight

214.21 g/mol

IUPAC Name

methyl 2-(2,5-difluoro-4-methylphenyl)propanoate

InChI

InChI=1S/C11H12F2O2/c1-6-4-10(13)8(5-9(6)12)7(2)11(14)15-3/h4-5,7H,1-3H3

InChI Key

NBEDNQYAGXBJJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)C(C)C(=O)OC)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of trans-dibromobis(triphenylphosphine)-palladium(II) [trans-Pd(PPh3)2Br2] (0.048 g, 5.6 mol %) in 1,4-dioxane (30 mL), a solution of compound (30a) (3.0 g, 10.7 mmol) in dry 1,4-dioxane (4 mL) was added under argon gas flow. To this mixture, dimethyl zinc (2M-solution in toluene, 11.0 mL, 22.0 mmol) was slowly added dropwise and the reaction mixture was heated to reflux for 4 hours. After cooling the reaction mixture to room temperature, methanol (4.0 mL) was added to the reaction mixture and the obtained mixture was diluted with diethyl ether. The organic layer was washed with a 1M aqueous solution (34 mL) of hydrochloric acid and dried (over magnesium sulfate). The solvent was distilled off, and the obtained residue was subjected to silica gel column chromatography and elution with an n-hexane/ethyl acetate (4:1) solution to give 3.3 g (83%) of compound (31a) as colorless liquid matter.
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
compound ( 30a )
Quantity
3 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Four
Quantity
0.048 g
Type
catalyst
Reaction Step Four
Yield
83%

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